molecular formula C13H15BrN4O B4849402 1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4849402
M. Wt: 323.19 g/mol
InChI Key: CRZJCZFYAOCLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPTC and is used in various scientific studies to investigate its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

1-(4-bromophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Pokhodylo et al. (2021) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including compounds similar to the specified chemical, and evaluated their antimicrobial activities. They found that certain derivatives exhibited moderate to good activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Cryptococcus neoformans var. grubii and Candida albicans (Pokhodylo et al., 2021).

Synthesis Methods

The synthesis of related compounds has been a subject of interest in the scientific community. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to the specified compound. This involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Chemical Properties and Reactions

The chemical properties and reactions of 1,2,3-triazole derivatives are also well-studied. Albert (1970) explored the reduction of corresponding 4-amino-5-cyanotriazoles to produce derivatives further substituted in the 1-, 2-, or 3-position by a methyl- or benzyl-group (Albert, 1970). Additionally, Morabia (2015) discussed the synthesis of related 1,2,4-triazole-3-carboxamide derivatives, highlighting their potential antimicrobial activity (Morabia, 2015).

properties

IUPAC Name

1-(4-bromophenyl)-5-methyl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJCZFYAOCLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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